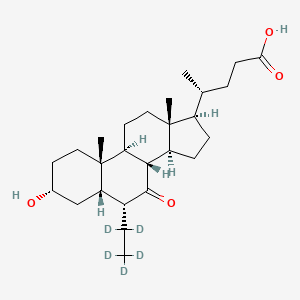
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid is a synthetic bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This particular compound is a deuterated analog, meaning it contains deuterium, a stable isotope of hydrogen, which can be used to study metabolic processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the deuterium-labeled ethyl group is a key step, often achieved through deuterium exchange reactions or the use of deuterated reagents. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the desired stereochemistry and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and oxo groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group or reduce double bonds within the steroid framework.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and specific catalysts to direct the substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
(3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and pathways, particularly those involving bile acids and their derivatives.
Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of new drugs and diagnostic tools, as well as in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid involves its interaction with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism, influencing various physiological processes. The deuterium labeling allows for detailed studies of its metabolic fate and interactions within the body.
Comparison with Similar Compounds
Cholic Acid: A primary bile acid with similar structural features but lacking the deuterium labeling.
Chenodeoxycholic Acid: Another primary bile acid with a different hydroxylation pattern.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for certain liver conditions.
Uniqueness: The uniqueness of (3Alpha,5Beta,6Alpha)-6-(Ethyl-1,1,2,2,2-d5)-3-hydroxy-7-oxocholan-24-oic Acid lies in its deuterium labeling, which provides distinct advantages for metabolic studies and tracing experiments. This labeling can lead to different kinetic isotope effects, offering insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-6-(1,1,2,2,2-pentadeuterioethyl)-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23,27H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,25-,26-/m1/s1/i1D3,5D2 |
InChI Key |
LHSZAKRHUYJKIU-IWKXABRYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


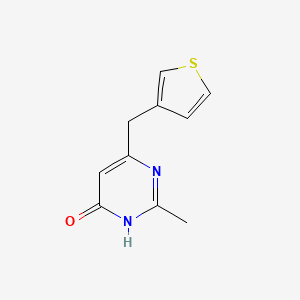
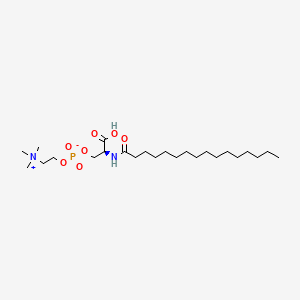
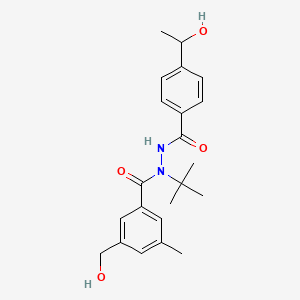
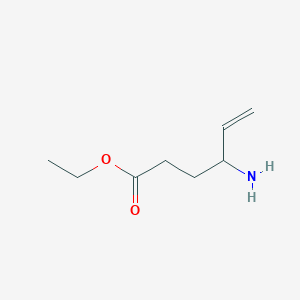
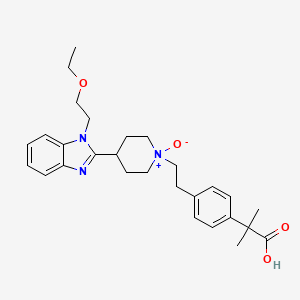
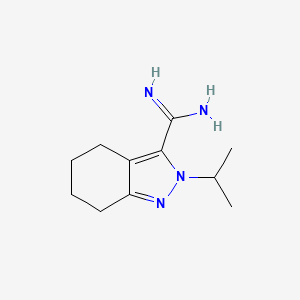
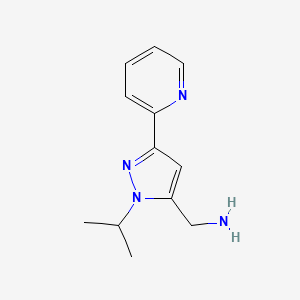
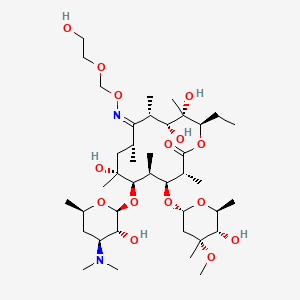
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)

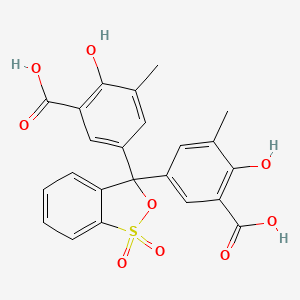
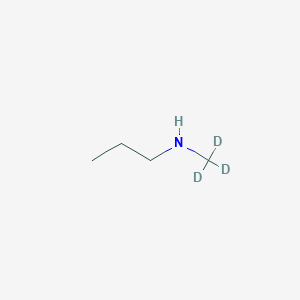
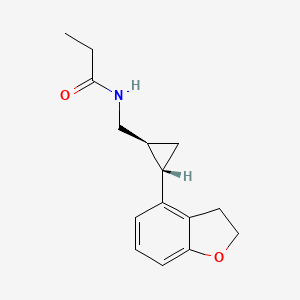
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
